molecular formula C17H12BrNO B3060485 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol CAS No. 430460-55-2

2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol

Cat. No.: B3060485
CAS No.: 430460-55-2
M. Wt: 326.2 g/mol
InChI Key: XFDOYOJBVKGWCY-UHFFFAOYSA-N
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Description

2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol, also known as 2-BPVQ, is a chemical compound with the molecular formula C17H12BrNO . It has a molecular weight of 326.19 . This compound is of interest due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H/b10-8+ . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms within the compound .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

  • Photoluminescent Properties in Organic Electronics : Quinoline derivatives, including structures similar to 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol, have been explored for their photoluminescent properties. These compounds emit blue to green fluorescence, which is significant for the manufacture of organic light-emitting diodes (OLEDs) (Li et al., 2011).

  • Synthesis of Metal Complexes : Research has been conducted on synthesizing metal complexes using quinoline derivatives. These complexes have shown potential in various applications, including as catalysts in chemical reactions and in studying biological activities (Baul et al., 2006).

  • Fluorescence in Bioimaging : A study developed a quinoline-based probe for pH detection in solution and in vivo, demonstrating its application in live cell imaging. This shows the potential use of quinoline derivatives in medical imaging and diagnostics (Zhu et al., 2018).

  • Antimicrobial and Anti-inflammatory Activities : Quinoline derivatives have been studied for their antimicrobial and anti-inflammatory properties. Some compounds showed significant activity against bacteria and fungi, indicating their potential use in pharmaceutical applications (Cieślik et al., 2012).

  • Corrosion Inhibition : In the field of materials science, quinoline derivatives have been investigated for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments (Rbaa et al., 2018).

Mechanism of Action

The mechanism of action for 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is not specified in the retrieved data. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in various fields of research and industry.

Safety and Hazards

For safety information and potential hazards associated with 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDOYOJBVKGWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387745
Record name 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430460-55-2
Record name 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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